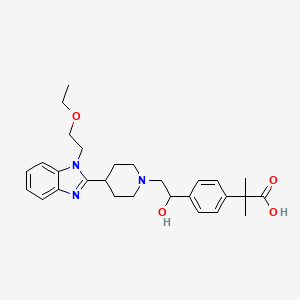
1'-HydroxyBilastine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-HydroxyBilastine is a derivative of bilastine, a second-generation antihistamine used primarily for the treatment of allergic rhinoconjunctivitis and urticaria Bilastine works by selectively inhibiting the histamine H1 receptor, thereby preventing allergic reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-HydroxyBilastine typically involves the hydroxylation of bilastine. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy group.
Hydroxylation: Employing catalysts like cytochrome P450 enzymes to selectively hydroxylate bilastine at the desired position.
Industrial Production Methods: Industrial production of 1’-HydroxyBilastine may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve efficient conversion of bilastine to 1’-HydroxyBilastine.
化学反応の分析
Types of Reactions: 1’-HydroxyBilastine can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxy group to form ketones or aldehydes.
Reduction: Reduction of the hydroxy group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cytochrome P450 enzymes, transition metal catalysts.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: As a model compound for studying hydroxylation reactions and the effects of hydroxy groups on pharmacological properties.
Biology: Investigating its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Exploring its efficacy and safety in treating allergic conditions and other diseases.
Industry: Potential use in the development of new antihistamine drugs with improved properties.
作用機序
The mechanism of action of 1’-HydroxyBilastine is similar to that of bilastine, involving the selective inhibition of the histamine H1 receptor. The hydroxy group may enhance its binding affinity or alter its pharmacokinetic properties, leading to improved efficacy or reduced side effects. The molecular targets and pathways involved include:
Histamine H1 Receptor: Blocking the receptor to prevent histamine-induced allergic reactions.
Cytochrome P450 Enzymes: Potential involvement in its metabolism and biotransformation.
類似化合物との比較
1’-HydroxyBilastine can be compared with other similar compounds, such as:
Bilastine: The parent compound without the hydroxy group.
Cetirizine: Another second-generation antihistamine with a similar mechanism of action.
Fexofenadine: A non-sedating antihistamine with different pharmacokinetic properties.
Uniqueness: 1’-HydroxyBilastine’s uniqueness lies in the presence of the hydroxy group, which may confer distinct pharmacological properties and potential advantages over other antihistamines. This includes improved binding affinity, altered metabolism, and potentially enhanced therapeutic effects.
Conclusion
1’-HydroxyBilastine is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and pharmacological properties make it an interesting subject for further study and development.
特性
分子式 |
C28H37N3O4 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]-1-hydroxyethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H37N3O4/c1-4-35-18-17-31-24-8-6-5-7-23(24)29-26(31)21-13-15-30(16-14-21)19-25(32)20-9-11-22(12-10-20)28(2,3)27(33)34/h5-12,21,25,32H,4,13-19H2,1-3H3,(H,33,34) |
InChIキー |
SOZQWIDUJJCWRY-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CC(C4=CC=C(C=C4)C(C)(C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


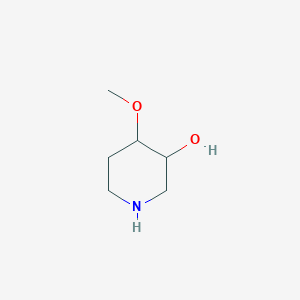

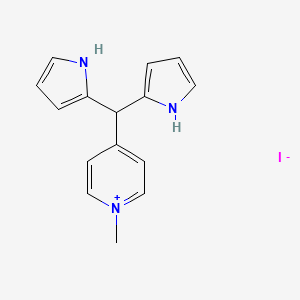
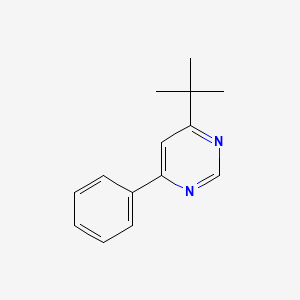


![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)
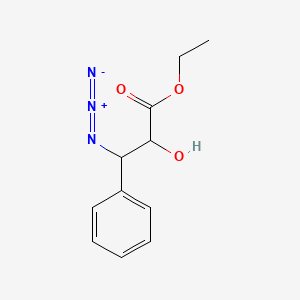
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
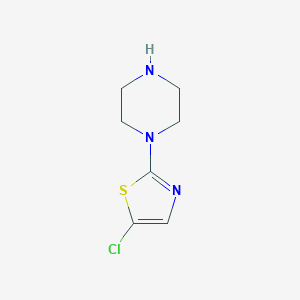
![17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)
![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
